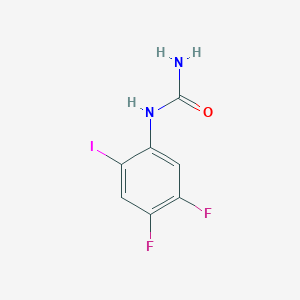

(4,5-Difluoro-2-iodophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,5-difluoro-2-iodophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IN2O/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZDZQVKIVNKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Chemistry

(4,5-Difluoro-2-iodophenyl)urea is classified as a halogenated aromatic hydrocarbon, a group of chemicals characterized by a benzene (B151609) ring bonded to one or more halogen atoms. iloencyclopaedia.org The presence of both fluorine and iodine atoms on the phenyl ring of this compound places it squarely within this important class of compounds. Halogenation is a fundamental electrophilic aromatic substitution reaction in organic chemistry, where a halogen atom is introduced into an aromatic ring. numberanalytics.comlibretexts.org This process often requires a catalyst to activate the halogen, making it sufficiently electrophilic to react with the stable aromatic ring. libretexts.orgmasterorganicchemistry.com

The specific placement of the difluoro and iodo substituents on the phenyl ring of this compound is crucial to its chemical identity and reactivity. The highly electronegative fluorine atoms act as electron-withdrawing groups, influencing the electronic properties of the aromatic ring. Conversely, the larger iodine atom introduces significant steric effects and provides a reactive site for further chemical transformations, a common strategy in the synthesis of complex molecules. epa.gov Halogenated aromatic compounds are widely utilized as intermediates in the synthesis of a vast array of products, including pharmaceuticals and advanced materials. numberanalytics.com

Significance Within Urea Chemistry and Fluorinated Organic Compounds

Furthermore, the presence of fluorine atoms imparts unique and often desirable characteristics to organic molecules. The strategic incorporation of fluorine can enhance several key pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov This is due to the high strength and polarity of the carbon-fluorine bond. nih.gov Consequently, fluorinated compounds have become increasingly prevalent in the development of pharmaceuticals and agrochemicals. nih.govontosight.aiontosight.ai The combination of the urea (B33335) functionality and fluorine substitution in (4,5-Difluoro-2-iodophenyl)urea makes it a compound of considerable interest for the design of novel bioactive molecules.

Overview of Research Trends in Substituted Iodoanilines and Difluorophenyl Derivatives

Synthetic Routes to the 4,5-Difluoro-2-iodoaniline (B1314946) Moiety

The creation of the 4,5-difluoro-2-iodoaniline scaffold is a critical step that requires precise control over the introduction of substituents onto the aromatic ring. The primary strategies involve either the direct, regioselective iodination of a pre-existing difluoroaniline or the assembly of the molecule through the transformation of other functional groups.

Regioselective Iodination of Fluorinated Anilines

The most direct approach to 4,5-difluoro-2-iodoaniline is the electrophilic iodination of commercially available 3,4-difluoroaniline. The amino group is a powerful ortho-, para-directing group. Since the position para to the amine is blocked by a fluorine atom, electrophilic attack is strongly directed to the C2 and C6 positions. The steric hindrance and electronic environment favor iodination at the C2 position, leading to the desired product.

A highly effective reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.orgcommonorganicchemistry.com While NIS alone can iodinate activated rings, its reactivity is significantly enhanced by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). psu.edu The acid protonates NIS, generating a more potent electrophilic iodine species, which allows the reaction to proceed rapidly under mild conditions, often at room temperature. psu.edu The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) (ACN). commonorganicchemistry.compsu.edu

Alternative iodinating systems include iodine monochloride (ICl) and combinations of molecular iodine (I₂) with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). The Ag₂SO₄/I₂ system has proven effective for the ortho-iodination of the analogous 3,4-dichloroaniline, affording the desired 4,5-dichloro-2-iodoaniline (B1610387) in high yield, suggesting its applicability to the difluoro-substrate. researchgate.net

Introduction of Fluorine Atoms onto Iodoaniline Scaffolds

An alternative, though less common, synthetic logic involves introducing the fluorine atoms onto a pre-existing iodoaniline framework. This can be conceptually achieved through nucleophilic aromatic substitution (SₙAr). For instance, a precursor such as 2-iodo-4,5-dinitroaniline could potentially undergo a double substitution reaction with a fluoride (B91410) source, like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield the target molecule. mdpi.com

Another possibility is the application of a halogen-exchange (Halex) reaction, where chloro or bromo substituents are displaced by fluoride. This would require a precursor like 4,5-dichloro-2-iodoaniline. These methods are often challenging and require harsh conditions, making them generally less favorable than the direct iodination of a fluorinated precursor.

Transformation of Ortho-Functionalized Anilines

A powerful and highly regioselective route to 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids (2-aminobenzoic acids). For the synthesis of 4,5-difluoro-2-iodoaniline, the required precursor is 2-amino-4,5-difluorobenzoic acid. This precursor is readily synthesized by the catalytic hydrogenation of 4,5-difluoro-2-nitrobenzoic acid, using a catalyst such as palladium on carbon. asianpubs.org

Several methods exist for the subsequent decarboxylative iodination. Modern transition-metal-free protocols utilize molecular iodine (I₂) in the presence of an oxidant, such as potassium persulfate (K₂S₂O₈), sometimes with a silver catalyst, under microwave irradiation to facilitate the reaction. organic-chemistry.orgpsu.eduresearchgate.net This reaction proceeds by replacing the carboxylic acid group with an iodine atom, providing excellent regiochemical control as the substitution occurs specifically at the position of the former carboxyl group.

Strategies for Urea (B33335) Bond Formation

Once 4,5-difluoro-2-iodoaniline is obtained, the final step is the formation of the urea bond. This can be accomplished through several reliable methods, including both classical isocyanate chemistry and modern phosgene-free alternatives.

Isocyanate-Amine Coupling Reactions

The reaction of an amine with an isocyanate is the most fundamental method for urea formation. To synthesize this compound, two main pathways exist.

The first and most direct method involves the reaction of 4,5-difluoro-2-iodoaniline with a source of isocyanic acid (HNCO). A common and practical laboratory procedure uses an alkali metal cyanate (B1221674), such as sodium cyanate (NaOCN) or potassium cyanate (KOCN), in an acidic aqueous medium (e.g., dilute HCl). The acid protonates the cyanate to generate isocyanic acid in situ, which is then attacked by the nucleophilic aniline (B41778) to form the terminal urea product.

A second, two-step approach involves first converting the aniline into its corresponding isocyanate. This is typically achieved using a phosgene (B1210022) equivalent, such as solid triphosgene, in an inert solvent like dichloromethane. asianpubs.org The resulting 4,5-difluoro-2-iodophenyl isocyanate is a reactive intermediate that can then be treated with ammonia (B1221849) to furnish the final this compound.

Phosgene-Free Approaches to Urea Synthesis

Growing safety and environmental concerns have driven the development of phosgene-free methods for urea synthesis. researchgate.netrsc.org These methods avoid the handling of highly toxic phosgene and its derivatives.

The reaction of anilines with sodium cyanate, as described above, is a premier example of a safe, phosgene-free synthesis of terminal ureas. Another widely used phosgene-free method is the direct reaction of the amine with urea itself. Heating an amine with an excess of urea results in the formation of the corresponding substituted urea. This reaction proceeds via the thermal decomposition of urea into isocyanic acid and ammonia, with the in situ generated isocyanic acid reacting with the starting amine.

Other phosgene-free carbonyl sources, known as carbonyl transfer reagents, can also be employed. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or various dialkyl/diaryl carbonates can react with amines to form ureas, often through a step-wise mechanism involving a carbamate (B1207046) intermediate. researchgate.netrsc.org Furthermore, advanced catalytic methods, such as the selenium-catalyzed oxidative carbonylation of amines with carbon monoxide (CO), represent the cutting edge of phosgene-free urea synthesis. researchgate.net

Carbonylation Reactions for Urea Linkage Formation

The formation of the urea moiety is a cornerstone of organic synthesis. Among the most powerful methods for this transformation is the direct carbonylation of amines. This approach serves as a potent alternative to traditional methods that often rely on hazardous reagents like phosgene. Oxidative carbonylation, in particular, has emerged as a highly effective strategy for synthesizing both symmetrical and unsymmetrical ureas from readily available anilines.

The reaction typically involves treating an aniline derivative with carbon monoxide (CO) in the presence of a transition metal catalyst and an oxidant. Palladium (Pd) complexes are frequently employed as catalysts for this transformation. dtu.dkacs.org The general mechanism is believed to proceed through a Pd(II)/Pd(0) catalytic cycle. dtu.dk Initially, the Pd(II) catalyst reacts with the amine and carbon monoxide to generate a palladium-carbamoyl intermediate. dtu.dkacs.org This key intermediate subsequently undergoes nucleophilic attack by a second molecule of the amine to yield the desired urea product and a reduced Pd(0) species. The accompanying oxidant then regenerates the active Pd(II) catalyst, thus closing the catalytic loop. dtu.dk

Various oxidants can be used, including oxygen (O₂), iodine (I₂), or copper(II) salts like Cu(OAc)₂. dtu.dkmdpi.com The choice of oxidant, solvent, and catalyst ligands can significantly influence the reaction's efficiency and selectivity. dtu.dk To mitigate the risks associated with handling gaseous carbon monoxide, solid CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), have been successfully utilized as a stable and safe source of carbonyl. acs.orgmdpi.com In this context, the synthesis of this compound would be achieved by the palladium-catalyzed oxidative carbonylation of its precursor, 4,5-difluoro-2-iodoaniline.

Table 1: Examples of Catalytic Systems for Oxidative Carbonylation of Aniline to Urea Derivatives This table presents data for the synthesis of N,N'-diphenylurea, a model reaction illustrating the scope of oxidative carbonylation.

| Catalyst System | Carbonyl Source | Oxidant | Solvent | Temperature (°C) | Yield/Conversion | Reference |

| Pd(OAc)₂ / 3-butyl-1,2-methylimidazolium iodide | CO / O₂ | O₂ | - | - | High TOF (17,368 h⁻¹) | dtu.dk |

| Pd(OAc)₂ | Mo(CO)₆ | Cu(OAc)₂ | 1,4-Dioxane | - | High Selectivity | acs.org |

| Pd(Xantphos)Cl₂ | [¹¹C]CO | - | 1,4-Dioxane | 120 | 55% RCY | mdpi.com |

| Selenium | CO | O₂ | 2,4-Lutidine | 170 | Complete Conversion | google.com |

Multicomponent and Cascade Reactions for Urea Derivative Synthesis

Modern organic synthesis increasingly favors processes that maximize efficiency while minimizing waste and operational steps. Multicomponent reactions (MCRs) and cascade reactions are exemplary of this paradigm, enabling the construction of complex molecules from simple precursors in a single operation. rsc.orgwikipedia.org

Multicomponent Reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. rsc.org This approach is celebrated for its high atom economy and the rapid generation of molecular diversity. rsc.orgrsc.org Urea-based MCRs are particularly valuable for synthesizing a wide array of heterocyclic and biologically relevant compounds. rsc.orgrsc.orgresearchgate.net A general strategy for synthesizing a urea derivative like this compound via an MCR could involve the one-pot reaction of 4,5-difluoro-2-iodoaniline, a suitable carbonyl source, and a second amine. Recent advancements have focused on metal-free MCRs that utilize CO₂ at atmospheric pressure as a green C1 building block for urea synthesis. organic-chemistry.org

Cascade Reactions , also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step. wikipedia.org Crucially, these reactions proceed without the addition of new reagents or changes in conditions after initiation. wikipedia.org While often involving intramolecular transformations, they can also be intermolecular and are considered a subset of one-pot procedures. wikipedia.org In the context of urea chemistry, cascade reactions can lead to the formation of complex polycyclic structures. For instance, molten urea has been used as both a solvent and a reagent in cascade sequences that convert precursor molecules into elaborate heterocyclic systems through a series of addition, cyclization, and fragmentation events. researchgate.net The design of a cascade reaction for this compound could involve an initial reaction to form a reactive isocyanate intermediate in situ, which then triggers subsequent cyclization or addition reactions with other functional groups present in the reaction mixture.

The application of these advanced methodologies offers powerful and efficient pathways to this compound and its derivatives, promoting green chemistry principles and enabling the rapid assembly of complex molecular architectures.

Table 2: Illustrative Multicomponent Reactions for Nitrogen-Containing Heterocycles This table highlights the power of MCRs to build complex structures, a principle applicable to advanced urea synthesis.

| Reaction Name | Reactants | Product Type | Key Features | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | Forms a multifunctional six-membered heterocycle in one pot. mdpi.com | rsc.orgmdpi.com |

| Ugi Reaction | Primary Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide Derivatives | A four-component reaction that creates complex peptide-like structures. mdpi.com | mdpi.com |

| CO₂-based Urea Synthesis | Amine, CO₂, Second Amine | Symmetrical or Unsymmetrical Ureas | Utilizes CO₂ as a renewable and safe C1 source under metal-free conditions. organic-chemistry.org | organic-chemistry.org |

| Thiadiazinanone Synthesis | Urea/Thiourea, Formaldehyde, Hydrogen Sulfide | 1,3,5-Thiadiazinan-4-(thi)ones | A three-component condensation to form sulfur-containing heterocycles. researchgate.net | researchgate.net |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound is the most reactive site for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates in transition metal catalysis due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the aryl iodide in this compound is an excellent substrate for these transformations. spuvvn.edu

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov For this compound, a Sonogashira coupling would yield a 2-alkynyl-4,5-difluorophenylurea derivative. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making the iodo-substituted substrate highly suitable. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in synthesizing molecules for biological applications where copper contamination is a concern. libretexts.orgnih.gov Interestingly, urea itself has been reported as a component of an efficient catalytic system for Sonogashira cross-coupling reactions between various aryl halides and terminal alkynes at ambient temperature under copper- and amine-free conditions. libretexts.org

Suzuki Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide. nih.govnih.gov This reaction is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability and stability of many boronic acids. arkat-usa.org The reaction of this compound with an aryl or vinyl boronic acid, catalyzed by a palladium complex and a base, would produce the corresponding biaryl or styrenyl urea derivative. beilstein-journals.org The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to give the coupled product. nih.gov A variety of palladium catalysts and ligands can be employed, with modern bulky, electron-rich phosphine (B1218219) ligands often enabling the coupling of even challenging substrates under mild conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. spuvvn.edutcichemicals.com This palladium-catalyzed process is a powerful method for C(sp²)–C(sp²) bond formation. nih.gov When this compound is subjected to Heck reaction conditions with an alkene, such as styrene (B11656) or an acrylate, the corresponding (4,5-difluoro-2-vinylphenyl)urea derivative is formed. The reaction mechanism typically involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The reaction generally exhibits high trans selectivity. tcichemicals.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Arylalkyne | Pd(PPh₃)₄ / CuI / Amine Base |

| Suzuki | Boronic Acid/Ester | Biaryl | Pd(OAc)₂ or Pd(PPh₃)₄ / Base |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ / Phosphine Ligand / Base |

Copper-Catalyzed Transformations

While palladium catalysis is more common for cross-coupling reactions with aryl iodides, copper-catalyzed reactions also offer unique synthetic pathways. Copper catalysis is particularly relevant for forming carbon-heteroatom bonds. For instance, the Ullmann condensation, a classical copper-promoted reaction, can be used to form carbon-oxygen or carbon-nitrogen bonds. Although requiring high temperatures, modern variations with specialized ligands have made these transformations more accessible.

Copper catalysis is also implicated in various difluoroalkylation reactions, where a difluoroalkyl group is introduced into a molecule. While not a direct transformation of the aryl iodide itself, the fluorine-rich environment of this compound makes it a relevant scaffold for such further functionalization studies.

Hypervalent Iodine Reactivity and Applications

The iodine atom in aryl iodides can be oxidized to higher valence states, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. These reagents are valuable as they are environmentally benign alternatives to heavy metal oxidants and can mediate a wide range of oxidative transformations. nih.gov

This compound can serve as a precursor to hypervalent iodine(III) reagents such as (diacetoxyiodo)- or (difluoroiodo)-arenes. For example, treatment with reagents like peracetic acid or Selectfluor can yield the corresponding iodine(III) or iodine(V) species. These hypervalent iodine derivatives can then be used in various synthetic applications, including oxidative functionalizations of alkenes and carbonyl compounds, and as arylating agents. The development of hypervalent iodine reagents from complex molecules allows for the transfer of the functionalized aryl group in subsequent reactions.

Reactivity of the Urea Linkage

Electrophilic and Nucleophilic Reactions at Urea Nitrogens

The nitrogen atoms of the urea group have lone pairs of electrons, making them nucleophilic. However, their nucleophilicity is attenuated by the delocalization of these electrons into the adjacent carbonyl group. The nitrogen attached to the difluoro-iodophenyl ring is less nucleophilic than the terminal NH₂ group due to the electron-withdrawing nature of the substituted aromatic ring.

Nucleophilic Reactions: The terminal –NH₂ group is the more likely site for nucleophilic attack. For instance, it can react with strong electrophiles. However, ureas are generally considered robust functional groups and often require harsh conditions or catalysis to undergo substitution. Interestingly, the urea anion, formed by deprotonation with a strong base, can act as a nucleophile in substitution reactions.

Electrophilic Reactions: The phenylurea can undergo electrophilic substitution on the aromatic ring. The urea group is an activating, ortho-, para-directing group. However, the presence of the two fluorine atoms and the iodine atom will influence the position of further substitution. Given the existing substitution pattern, electrophilic attack is sterically and electronically directed. The reactivity can be compared to arylamines, where the amino group is strongly activating. nih.gov To control reactivity, the urea nitrogen can sometimes be acylated or protected. nih.gov

Cyclization Reactions Involving the Urea Moiety

The ortho-disposition of the iodine atom and the urea linkage provides a template for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. Palladium-catalyzed intramolecular C-N bond formation is a powerful strategy for synthesizing nitrogen-containing heterocycles.

A notable transformation for compounds like this compound is the palladium-catalyzed intramolecular cyclization. For example, aryl-benzyl ureas can undergo Pd-catalyzed cyclization to form dihydroquinazolinones. This type of reaction typically involves the oxidative addition of the palladium catalyst to the C-I bond, followed by intramolecular nucleophilic attack of a urea nitrogen onto the palladium center, and subsequent reductive elimination to form the heterocyclic ring. Such cyclizations are valuable for the rapid construction of complex molecular scaffolds from readily available starting materials.

Directed Ortho-Metalation and C-H Activation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents. The urea functional group is recognized as an effective DMG. rsc.orgnih.gov

In the case of this compound, the urea moiety is poised to direct metalation to the C6 position, which is ortho to the urea group. The presence of two fluorine atoms on the aromatic ring significantly increases the acidity of the ring protons, potentially facilitating the metalation process. However, the iodine atom at the C2 position introduces a site for potential halogen-metal exchange, a common competing reaction pathway in the presence of organolithium reagents. The outcome of the reaction, whether through directed ortho-metalation or halogen-metal exchange, would be highly dependent on the specific reaction conditions, including the choice of organolithium base, temperature, and solvent.

Palladium-catalyzed C-H activation represents another key avenue for the functionalization of this compound. This methodology has emerged as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. The urea group can also serve as a directing group in these transformations, guiding the palladium catalyst to activate the C-H bond at the ortho-position.

While specific studies on the directed ortho-metalation or C-H activation of this compound are not extensively documented in publicly available research, the general principles of these reactions on substituted aryl ureas provide a framework for predicting its reactivity. Research on related N-aryl ureas has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed C-H activation of aryl ureas has been successfully employed for the synthesis of complex molecules. The reaction conditions for such transformations typically involve a palladium catalyst, a ligand, a base, and an appropriate reaction partner.

The electronic effects of the fluorine and iodine substituents would play a crucial role in the reactivity of this compound in both DoM and C-H activation reactions. The electron-withdrawing nature of the fluorine atoms would enhance the acidity of the ortho-protons, favoring metalation. Conversely, the C-I bond is susceptible to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions. This could lead to transformations at the C2 position, competing with or complementing C-H activation at the C6 position.

Further experimental investigation is required to fully elucidate the specific reactivity of this compound under various directed ortho-metalation and C-H activation conditions. Such studies would involve systematic screening of bases, catalysts, ligands, and electrophiles to determine the optimal conditions for selective functionalization at either the C6 or C2 position. The insights gained would be valuable for the synthesis of novel, highly substituted aniline derivatives with potential applications in medicinal chemistry and materials science.

Derivatization and Synthetic Utility of 4,5 Difluoro 2 Iodophenyl Urea As a Chemical Building Block

Applications in the Synthesis of Nitrogen-Containing Heterocycles

The 2-iodoaniline (B362364) substructure embedded within (4,5-Difluoro-2-iodophenyl)urea is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. iaea.orgrsc.org The presence of the urea (B33335) group and fluorine atoms can be leveraged to create highly decorated heterocyclic cores.

The synthesis of indoles, a core structure in many natural products and pharmaceuticals, is a prominent application of iodoaniline derivatives. nih.govorganic-chemistry.org A powerful and widely used strategy involves a two-step sequence beginning with a palladium-catalyzed Sonogashira cross-coupling reaction between the iodoaniline derivative and a terminal alkyne. nih.govnih.gov This reaction forms a 2-alkynyl aniline (B41778) intermediate, which can then undergo cyclization to afford the indole (B1671886) ring. The cyclization step can be promoted by a base or a transition metal catalyst. The use of this compound in this context would lead to the formation of 4,5-difluoroindoles bearing a urea group at the 7-position, providing a scaffold for further diversification.

The general sequence for this transformation is outlined below:

| Step | Reaction Type | Description |

| 1 | Sonogashira Coupling | The aryl iodide is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of a base. soton.ac.uk |

| 2 | Cyclization | The resulting 2-alkynyl aniline intermediate undergoes an intramolecular cyclization reaction, often promoted by a base or heat, to form the indole ring. |

This method is highly modular, as a wide variety of terminal alkynes can be employed to introduce diverse substituents at the 2-position of the resulting indole.

Beyond indoles, the reactivity of the 2-iodoaniline core can be harnessed to construct a variety of other fused nitrogen heterocycles. mdpi.comnih.gov For example, palladium-catalyzed carbonylation reactions, where carbon monoxide is introduced, can be used to synthesize quinazolinones and other related systems. The reaction of this compound with a suitable coupling partner and a carbon monoxide source can lead to the formation of a bicyclic system incorporating the urea functionality. Such scaffolds are of significant interest in drug discovery. For instance, phenyl urea derivatives have been investigated as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is relevant in cancer immunotherapy. nih.gov

Introduction of Advanced Functionalities via the Aryl Iodide Handle

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making the iodo group on this compound an exceptionally valuable handle for introducing molecular complexity. wikipedia.org This allows for the precise installation of a wide range of functional groups.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds. libretexts.org It involves the reaction of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is tolerant of a vast array of functional groups and can be used to append various aryl, heteroaryl, or alkyl groups to the phenyl ring of the building block. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Organoboron Reagent | Catalyst System | Base | Solvent | Product Type |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Substituted Biaryl |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | THF | Heteroaryl-Aryl |

| 4 | Cyclopropylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Alkyl-Aryl |

Another cornerstone of cross-coupling chemistry is the Sonogashira reaction, which couples aryl halides with terminal alkynes to form arylalkynes. nih.govresearchgate.net This reaction, typically catalyzed by palladium and a copper(I) salt, provides a direct route to introduce alkynyl moieties. soton.ac.uk These products are valuable in their own right and can serve as intermediates for further transformations, such as the indole synthesis mentioned previously or in click chemistry applications. nih.govchemrxiv.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product Type |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Diphenylacetylene derivative |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | Aryl-alkyl alkyne |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile (B52724) | Silyl-protected arylalkyne |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Aryl-substituted propargyl alcohol |

Utilization in Complex Molecule Synthesis and Scaffold Diversification

The true synthetic power of this compound lies in its application to the synthesis of complex molecules and the generation of diverse chemical libraries for screening purposes. By strategically combining the reactions described above, chemists can rapidly assemble a multitude of unique structures from a single, highly functionalized starting material.

For example, a synthetic campaign could begin with a Suzuki or Sonogashira coupling at the iodide position to introduce a key structural element. The urea moiety could then be engaged in further reactions, or it could serve as a critical pharmacophore for biological target recognition, as seen in many kinase inhibitors. nih.gov The difluoro substitution pattern is known to favorably impact drug properties by blocking metabolic pathways or modulating the acidity of nearby protons.

This building-block approach is central to modern drug discovery. Starting with a scaffold like this compound, a library of compounds can be generated where different groups are systematically introduced at the iodine position. These libraries can then be screened for biological activity, enabling the rapid identification of lead compounds and the exploration of structure-activity relationships (SAR). The ability to use this single compound to access indoles, biaryls, arylalkynes, and other complex systems makes it a powerful tool for scaffold diversification. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Difluoro 2 Iodophenyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. For (4,5-Difluoro-2-iodophenyl)urea, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

A comprehensive NMR analysis begins with the acquisition of 1D spectra for the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the urea (B33335) NH and NH₂ protons. The aromatic region would likely display two signals corresponding to the protons at C-3 and C-6. The proton at C-3 would be split by the adjacent fluorine at C-4, and the proton at C-6 would be split by the fluorine at C-5. The urea moiety will present two signals, one for the NH proton adjacent to the phenyl ring and another for the terminal NH₂ protons. The chemical shifts of the NH protons can be sensitive to solvent and concentration. Based on the known spectrum of the precursor, 2-fluoro-4-iodoaniline, the aromatic protons are expected in the range of 6.5-7.5 ppm. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to appear significantly downfield, typically in the range of 150-160 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and two-bond couplings with fluorine. The carbon atoms directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond C-F coupling constants. The carbons adjacent to the C-F bonds will show smaller two-bond couplings. The carbon bearing the iodine (C-2) will also have a characteristic chemical shift, generally appearing at lower field compared to the other aromatic carbons. For comparison, the carbonyl carbon in urea itself appears around 160 ppm. dtic.milchemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at C-4 and C-5. nih.gov The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. The signals will likely appear as doublets of doublets due to coupling with the adjacent aromatic protons and with each other. The magnitude of the fluorine-fluorine coupling constant will depend on their relative positions.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C1 | - | ~135 | - |

| C2 | - | ~90 | - |

| C3 | ~7.5 (d) | ~120 (d) | - |

| C4 | - | ~150 (d, ¹JCF) | ~ -130 to -140 |

| C5 | - | ~145 (d, ¹JCF) | ~ -140 to -150 |

| C6 | ~7.0 (d) | ~115 (d) | - |

| C=O | - | ~155 | - |

| NH | ~8.0-9.0 (s) | - | - |

| NH₂ | ~5.0-6.0 (s, br) | - | - |

| Note: Predicted values are based on data from similar structures and are for illustrative purposes. Actual values may vary. |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar coupled protons. For this compound, this would primarily show the coupling between the aromatic protons at C-3 and C-6 with their neighboring fluorine atoms, which can sometimes be observed in a COSY spectrum, and potentially long-range couplings between the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link the proton signals of the aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular framework. For instance, correlations from the NH proton to the carbonyl carbon and the aromatic carbons at C-1 and C-2 would confirm the connectivity of the urea moiety to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅F₂IN₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for phenylureas involve cleavage of the urea side chain and fragmentation of the aromatic ring. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M]+• | C₇H₅F₂IN₂O | 297.9469 |

| [M-NH₃]+• | C₇H₂F₂INO | 280.9200 |

| [M-HNCO]+• | C₆H₅F₂IN | 255.9462 |

| [C₆H₂F₂I]+ | 238.9200 | |

| [C₇H₅F₂N₂O]+ | 171.0369 | |

| Note: The fragmentation pathway is predictive and would need to be confirmed by experimental data. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and C-I bonds. chemicalbook.comuni.lulibretexts.org The N-H stretching vibrations of the urea group will appear as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹. The C=O stretching vibration will give a strong absorption band around 1650-1700 cm⁻¹. The C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring and the C-I stretching vibration would be expected to give rise to distinct Raman signals. scispace.comresearchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (urea) | Stretching | 3200-3500 | IR |

| C=O (urea) | Stretching | 1650-1700 | IR |

| C-N (urea) | Stretching | 1400-1450 | IR |

| C-F | Stretching | 1100-1300 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| C-I | Stretching | 500-600 | Raman |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. acs.orgacs.org It would also reveal the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. Phenylurea compounds are known to form extensive hydrogen-bonding networks involving the urea N-H and C=O groups. acs.orgresearchgate.net The presence of fluorine and iodine atoms introduces the possibility of halogen bonding and other non-covalent interactions, which can significantly influence the solid-state architecture. acs.org

Theoretical and Computational Chemistry Studies on 4,5 Difluoro 2 Iodophenyl Urea

Electronic Structure and Bonding Analysis

The electronic structure of (4,5-difluoro-2-iodophenyl)urea is fundamentally dictated by the interplay of its constituent functional groups: the urea (B33335) moiety, the difluorinated phenyl ring, and the iodine substituent. Computational methods, particularly those rooted in electronic structure theory, are indispensable for elucidating this interplay. aalto.fimpg.de

A key area of investigation would be the nature of the bonding within the molecule. The urea group is known for its resonance stabilization, which influences the planarity of the N-C(O)-N fragment and the rotational barriers around the C-N bonds. The introduction of the substituted phenyl ring creates a diaryl urea-like structure, a scaffold recognized for its importance in medicinal chemistry. nih.govnih.gov

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylurea | ~4.5 | -6.2 | -0.5 | 5.7 |

| (4-Fluorophenyl)urea | ~3.8 | -6.4 | -0.7 | 5.7 |

| (4-Iodophenyl)urea | ~4.1 | -6.1 | -1.0 | 5.1 |

| This compound | Estimated ~3.5-4.0 | Estimated ~-6.5 | Estimated ~-1.2 | Estimated ~5.3 |

Note: The values for this compound are hypothetical and estimated based on the expected electronic effects of the substituents. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their accessible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this molecule, key degrees of freedom include the rotation around the C-N bonds of the urea linker and the C-C bond connecting the phenyl ring to the urea nitrogen.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. acs.orgarxiv.org MD simulations can reveal how the molecule explores its conformational space over time, the stability of different conformers, and the nature of its interactions with surrounding solvent molecules or protein residues. researchgate.net For instance, simulations could elucidate the dynamics of the iodine atom and its potential to form halogen bonds, which are increasingly recognized as important non-covalent interactions in molecular recognition.

Table 2: Predicted Torsional Angle Preferences in this compound

| Dihedral Angle | Predicted Stable Conformation(s) | Estimated Rotational Barrier (kcal/mol) |

| C(aryl)-C(aryl)-N-C(urea) | Non-planar due to steric clash with iodine | 5 - 10 |

| C(aryl)-N-C(urea)-N | Planar or near-planar | 8 - 15 |

Note: These are estimated values based on typical rotational barriers in similar molecular fragments.

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of this compound in chemical reactions. The electronic structure calculations mentioned earlier are foundational for this, as they provide insights into the electron distribution within the molecule.

Frontier molecular orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a common starting point. The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-withdrawing nature of the fluorine atoms and the iodine would likely make the aromatic ring susceptible to nucleophilic aromatic substitution. nih.gov

The calculation of electrostatic potential (ESP) maps provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are indicative of nucleophilic sites, while regions of positive potential (blue) suggest electrophilic sites. This can be particularly useful in predicting the outcomes of reactions with various reagents. researchgate.net

Furthermore, the reactivity of the C-I bond is a key feature. This bond can participate in various reactions, including cross-coupling reactions, and its reactivity can be computationally modeled. The relative stability of potential intermediates and transition states can be calculated to predict the most favorable reaction pathways. nih.govlibretexts.org

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Validation

Density Functional Theory (DFT) has become a standard tool for the prediction and validation of spectroscopic parameters. researchgate.net For a novel or sparsely characterized compound like this compound, DFT calculations can be invaluable in confirming its structure and interpreting its experimental spectra.

By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with an experimental one can help in the assignment of the observed absorption bands to specific molecular vibrations. nih.gov Similarly, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. This is particularly useful for complex molecules where spectral interpretation can be challenging. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational models and basis sets are used. researchgate.net

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This can help in understanding the electronic transitions responsible for the observed absorption bands and how they are influenced by the substituents on the phenyl ring.

Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Substituted Phenylurea

| Spectroscopic Parameter | Experimental Value | DFT-Calculated Value |

| ¹³C NMR (C=O) | 155.2 ppm | 154.8 ppm |

| ¹H NMR (N-H, amide) | 8.7 ppm | 8.6 ppm |

| IR Stretch (C=O) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| IR Stretch (N-H) | 3320 cm⁻¹ | 3315 cm⁻¹ |

Note: This table presents typical data for a substituted phenylurea to illustrate the expected agreement between experimental and DFT-calculated values.

Future Research Directions and Emerging Paradigms in 4,5 Difluoro 2 Iodophenyl Urea Chemistry

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, and the synthesis of (4,5-Difluoro-2-iodophenyl)urea is no exception. Future research will likely prioritize the development of environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of solvent-free reaction conditions . Traditional organic syntheses often rely on volatile and hazardous solvents. Research into solid-state reactions or mechanochemistry, where mechanical force is used to induce chemical reactions, could offer a greener alternative for the synthesis and transformation of this compound and related compounds. For instance, solvent-free iodination of aromatic compounds has been successfully achieved using reagents like elemental iodine with a solid oxidizer such as the urea-hydrogen peroxide adduct (UHP). rsc.orgresearchgate.net This approach, if adapted for the synthesis of the target molecule, would significantly reduce the environmental impact by eliminating the need for organic solvents.

Another key area of development is the utilization of safer and more sustainable reagents . The classical synthesis of ureas often involves hazardous materials like phosgene (B1210022) or isocyanates. nih.gov Future research will likely focus on phosgene-free methods, such as the use of CO2 as a C1 building block. organic-chemistry.orgrsc.org The direct synthesis of urea (B33335) derivatives from amines and CO2, potentially under catalytic and solvent-free conditions, represents a significant step towards a more sustainable chemical industry. rsc.org The development of methods using 3-substituted dioxazolones as isocyanate surrogates also presents a safer and more environmentally friendly route to unsymmetrical arylureas. tandfonline.com

Biocatalysis and photocatalysis are also emerging as powerful tools in green chemistry. The use of enzymes to catalyze specific reactions can lead to high selectivity and milder reaction conditions. While specific biocatalysts for the synthesis of this compound have yet to be reported, the broader field of biocatalytic synthesis of urea derivatives is an active area of research. Similarly, photocatalytic methods, which utilize light to drive chemical reactions, offer a potentially energy-efficient and selective means of synthesis. For example, photocatalytic C-N coupling for urea synthesis using a palladium-supported CeO2 catalyst has been demonstrated, providing a novel green route. rsc.org

| Green Chemistry Approach | Potential Application to this compound | Key Benefits |

| Solvent-Free Synthesis | Direct iodination of a difluorophenylurea precursor using solid-state methods. rsc.orgresearchgate.netnih.gov | Reduced solvent waste, simplified purification, potential for increased reaction rates. |

| CO2 as a C1 Source | Reaction of 4,5-difluoro-2-iodoaniline (B1314946) with CO2 to form the urea moiety. organic-chemistry.orgrsc.org | Utilization of a renewable and non-toxic feedstock, atom economy. |

| Phosgene-Free Reagents | Use of isocyanate surrogates like 3-substituted dioxazolones. tandfonline.com | Enhanced safety, avoidance of highly toxic reagents. |

| Photocatalysis | Light-driven C-N coupling reactions to form the urea bond. rsc.org | Energy efficiency, mild reaction conditions, high selectivity. |

Development of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the reactivity and efficiency of synthetic transformations involving this compound. The presence of both an iodo and a difluoro-substituted phenyl ring offers multiple sites for catalytic functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and will continue to be vital for the derivatization of this compound. The carbon-iodine bond is particularly susceptible to oxidative addition to palladium(0), making it an excellent handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.com Future research will likely focus on developing more active and robust palladium catalysts that can operate at lower catalyst loadings and under milder conditions, including in aqueous media to align with green chemistry principles. youtube.com The use of hypervalent iodoheterocycles in palladium-catalyzed carbonyl insertion coupling reactions also presents a novel route to new amides and esters. nih.gov

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium catalysis for certain transformations. Copper-catalyzed amination of aryl iodides, for instance, provides an efficient method for C-N bond formation and can be performed under mild conditions, even in the presence of air. acs.orgorganic-chemistry.orgresearchgate.netrsc.org The development of novel ligands for copper catalysts will be key to expanding the scope and efficiency of these reactions for substrates like this compound. Copper salts have also been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.com

Rhodium and Iridium-catalyzed reactions are emerging as powerful tools for C-H activation and functionalization. acs.org For a molecule like this compound, rhodium or iridium catalysts could potentially enable the direct functionalization of the C-H bonds on the aromatic ring, offering a complementary approach to cross-coupling reactions. Rhodium-catalyzed synthesis of unsymmetrical ureas from two symmetrical ureas has also been reported, providing a novel strategy for urea synthesis. nih.gov Furthermore, rhodium-alloyed copper catalysts have shown promise in the electrosynthesis of urea from nitrate (B79036) and CO2. acs.org

Late-stage functionalization is a critical area of research, particularly in drug discovery, where the modification of complex molecules is often required. ukcatalysishub.co.ukresearchgate.net Catalytic systems that can selectively modify the this compound scaffold in the later stages of a synthetic sequence are highly desirable. This includes catalysts for C-H functionalization that can tolerate a wide range of functional groups.

| Catalyst System | Target Transformation | Potential Advantages |

| Palladium | Cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). youtube.comyoutube.comorganic-chemistry.orgnih.gov | High efficiency, broad substrate scope, well-established methodologies. |

| Copper | C-N and C-O bond formation (Ullmann-type couplings). acs.orgorganic-chemistry.orgresearchgate.netrsc.org | Cost-effective, mild reaction conditions, tolerance to air and moisture. |

| Rhodium | C-H activation, synthesis of unsymmetrical ureas. acs.orgnih.govyoutube.comrsc.org | Novel reactivity, access to previously inaccessible derivatives. |

| Iridium | C-H activation and functionalization. | High selectivity for specific C-H bonds, late-stage functionalization potential. |

Exploration of New Synthetic Applications and Scaffold Modifications

The unique combination of a difluorinated phenyl ring, an iodine atom, and a urea moiety makes this compound a versatile scaffold for the development of new molecules with diverse applications.

In medicinal chemistry , the phenylurea motif is a well-known pharmacophore found in numerous approved drugs, particularly as kinase inhibitors. iglobaljournal.com The difluoro substitution pattern can enhance metabolic stability and binding affinity. The iodine atom serves as a valuable synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the rapid generation of compound libraries for lead optimization. Future research will likely explore the derivatization of the this compound scaffold to target a broader range of biological targets. The concept of bioisosteric replacement , where the iodo-phenyl group is replaced with other functionalities to modulate physicochemical and pharmacokinetic properties, will also be a key strategy in drug design. spirochem.comresearchgate.netnih.govipinnovative.comdrughunter.com

The development of agrochemicals is another area where phenylurea derivatives have found significant application, particularly as herbicides and plant growth regulators. researchgate.netmdpi.com The specific substitution pattern of this compound could be exploited to design new agrochemicals with improved efficacy and selectivity. The reactivity of the iodine atom allows for the introduction of various toxophores or groups that can modulate the compound's uptake and transport in plants.

In materials science , the rigid and planar nature of the difluoro-iodophenyl group, combined with the hydrogen-bonding capabilities of the urea moiety, makes this scaffold a promising building block for the construction of supramolecular assemblies and functional materials . The iodo-substituent can be used to anchor the molecule to surfaces or to participate in halogen bonding interactions, which are increasingly being utilized in crystal engineering and the design of liquid crystals. The derivatization of the scaffold through the iodine atom could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or porous materials.

| Application Area | Rationale for using this compound | Potential Modifications and Research Directions |

| Medicinal Chemistry | Phenylurea as a kinase inhibitor scaffold; fluorine for metabolic stability; iodine for derivatization. iglobaljournal.com | Suzuki and Sonogashira couplings to introduce diverse side chains; exploration of bioisosteric replacements for the iodo-phenyl group. spirochem.comresearchgate.netnih.govipinnovative.comdrughunter.com |

| Agrochemicals | Phenylureas as herbicides and plant growth regulators. researchgate.netmdpi.com | Synthesis of derivatives with modified lipophilicity and polarity for optimized plant uptake; investigation of novel modes of action. |

| Materials Science | Rigid scaffold with hydrogen-bonding and halogen-bonding capabilities. | Synthesis of polymers and dendrimers; development of liquid crystals and organic electronics; creation of porous materials for gas storage or catalysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-Difluoro-2-iodophenyl)urea, and how can purity be optimized?

- Methodology : The compound can be synthesized via urea-forming reactions, such as coupling isocyanates with substituted anilines. For example, reacting 4,5-difluoro-2-iodoaniline with an isocyanate precursor under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours. Purification is critical: use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use -NMR to confirm fluorine substitution patterns (δ values ~-110 to -150 ppm for aromatic fluorines) and -NMR to identify urea NH protons (broad peaks at δ 5–7 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H] ~352.94 g/mol).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in DMSO/ether and compare with analogous urea derivatives (e.g., borolo-chromen structures in ) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodology : Prepare phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 2.0). Incubate the compound at 37°C for 24–72 hours, sampling at intervals. Analyze degradation products via LC-MS and compare with synthetic standards. Monitor urea bond cleavage using -NMR to track carbonyl group integrity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodology :

- Source Validation : Cross-check synthetic protocols (e.g., impurity profiles via GC-MS) and biological assay conditions (e.g., cell line specificity, solvent controls).

- Orthogonal Assays : Replicate results using alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables, as outlined in qualitative research contradiction frameworks ( ) .

Q. What computational strategies are suitable for predicting the binding modes of this compound to target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model interactions. Prioritize halogen-bonding motifs involving iodine and fluorine.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA).

- QSAR Models : Corrogate electronic parameters (Hammett σ for fluorine/iodine substituents) with experimental IC data to refine activity predictions .

Q. How does the electronic environment of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials of the C–I bond. Compare with Suzuki-Miyaura coupling efficiency using Pd(PPh) catalysts.

- DFT Calculations : Compute Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Ullmann or Buchwald-Hartwig reactions .

Ethical and Regulatory Considerations

- Note : As emphasized in , this compound is not FDA-approved for human or animal use. Researchers must adhere to institutional biosafety protocols (e.g., fume hood use, waste disposal) and avoid in vivo testing without explicit regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.